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Compound of Interest

Compound Name: Fmoc-L-Dap(Boc,Me)-OH

Cat. No.: B2954926

For Researchers, Scientists, and Drug Development Professionals

The orthogonally protected, non-proteinogenic amino acid Fmoc-L-Dap(Boc,Me)-OH, or No-
Fmoc-NB-Boc-NB-methyl-L-2,3-diaminopropionic acid, is a critical building block in peptide
synthesis. Its unique structure allows for the introduction of a methylated secondary amine in
the side chain of a peptide, which can impart favorable properties such as increased proteolytic
stability, enhanced cell permeability, and improved binding affinity. This guide provides a
comprehensive overview of a plausible synthetic route to Fmoc-L-Dap(Boc,Me)-OH, complete
with detailed experimental protocols, quantitative data, and workflow visualizations.

Overview of the Synthetic Strategy

The synthesis of Fmoc-L-Dap(Boc,Me)-OH can be achieved through a multi-step process
starting from a commercially available, orthogonally protected precursor. A logical and efficient
pathway involves the synthesis of Fmoc-L-Dap(Boc)-OH, followed by the selective N-
methylation of the 3-amino group. This strategy allows for precise control over the introduction
of the methyl group while preserving the stereochemistry of the chiral center.

The overall synthetic transformation is depicted in the workflow diagram below.
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Caption: Synthetic workflow for Fmoc-L-Dap(Boc,Me)-OH.

Experimental Protocols
Synthesis of Fmoc-L-Dap(Boc)-OH

This two-step procedure starts with the Hofmann rearrangement of Fmoc-L-GIn-OH to generate
Fmoc-L-Dap-OH, followed by the protection of the 3-amino group with a Boc group.

Step 1: Synthesis of Na-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)
This reaction proceeds via a Hofmann rearrangement of the glutamine side-chain amide.

e Reaction: In a suitable reaction vessel, a suspension of Fmoc-L-GIn-OH is prepared in a
mixed solvent system of acetonitrile, ethyl acetate, and water.

» Reagent Addition: To this suspension, iodobenzene diacetate is added.

e Reaction Conditions: The reaction mixture is stirred at room temperature.
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» Work-up and Isolation: Following the reaction, the product, Fmoc-L-Dap-OH, is isolated
through standard work-up procedures.

Step 2: Synthesis of Na-Fmoc-NB-Boc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH)
e Reaction: The crude Fmoc-L-Dap-OH is dissolved in a mixture of acetone and water.
o Reagent Addition: Di-tert-butyl dicarbonate ((Boc)20) is added to the solution.

e pH Adjustment: The pH of the reaction mixture is carefully adjusted and maintained in the
range of 7.5-8.0 using a solution of sodium hydroxide.

o Reaction Conditions: The reaction is allowed to proceed for several hours at room
temperature.

o Work-up and Isolation: After the reaction is complete, the product is isolated and purified.

Step 1: Fmoc-L-Dap-OH Step 2: Fmoc-L-Dap(Boc)-
Parameter . .
Synthesis OH Synthesis
Starting Material Fmoc-L-GIn-OH Fmoc-L-Dap-OH
lodobenzene diacetate, ] ]
o Di-tert-butyl dicarbonate,
Key Reagents Acetonitrile, Ethyl acetate,
Acetone, Water, NaOH
Water
Reaction Time 48-72 hours 4 hours
Temperature 20-30 °C Room Temperature
pH Not specified 7.5-8.0

N-Methylation of Fmoc-L-Dap(Boc)-OH

The selective N-methylation of the 3-amino group is a critical step. A robust method involves
the use of a temporary protecting group on the (-nitrogen to facilitate methylation.

Step 1: NB-Nosylation
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Reaction: Fmoc-L-Dap(Boc)-OH is dissolved in a suitable solvent such as N,N-
dimethylformamide (DMF).

Reagent Addition: 2-Nitrobenzenesulfonyl chloride (0-NBS-Cl) and a base like collidine are
added to the solution.

Reaction Conditions: The reaction is stirred at room temperature until completion.

Work-up and Isolation: The N[-nosylated intermediate is isolated.

Step 2: NB-Methylation

Reaction: The nosylated intermediate is dissolved in an appropriate solvent.

Reagent Addition: A methylating agent, such as dimethyl sulfate or methyl iodide, is added in
the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU).

Reaction Conditions: The reaction is carried out at room temperature.

Work-up and Isolation: The methylated product is isolated after an aqueous work-up.

Step 3: NB-Nosyl Deprotection

Reaction: The NB-methylated, NB-nosylated intermediate is dissolved in a suitable solvent.

Reagent Addition: A thiol, such as mercaptoethanol, and a base, like diisopropylethylamine
(DIEA), are added to cleave the nosyl group.

Reaction Conditions: The reaction mixture is stirred at room temperature.

Work-up and Purification: The final product, Fmoc-L-Dap(Boc,Me)-OH, is purified using
chromatographic techniques.
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Parameter

Step 1: NB-
Nosylation

Step 2: NB-
Methylation

Step 3: NB-Nosyl
Deprotection

Starting Material

Fmoc-L-Dap(Boc)-OH

NB-Nosyl Intermediate

NB-Nosyl, NB-Methyl

Intermediate

Key Reagents

0-NBS-Cl, Collidine,
DMF

Dimethyl
sulfate/Methyl iodide,
DBU

Mercaptoethanol,
DIEA

Reaction Time

Varies, typically a few

hours

Varies, typically a few
hours

Varies, typically a few

hours

Temperature

Room Temperature

Room Temperature

Room Temperature

Quantitative Data and Characterization

The following table summarizes key quantitative data for the final product and important

intermediates.

Molecular Weight (

Compound Molecular Formula CAS Number
g/mol )
Fmoc-L-GIn-OH C20H20N20s 368.39 71989-20-3
Fmoc-L-Dap-OH C18H18N204 326.35 181954-34-7
Fmoc-L-Dap(Boc)-OH  C23H26N20s6 426.46 162558-25-0
Fmoc-L-Dap(Boc,Me)-
C24H28N20s6 440.49 446847-80-9

OH

Application in Peptide Synthesis

Fmoc-L-Dap(Boc,Me)-OH is a valuable building block for solid-phase peptide synthesis

(SPPS). The Fmoc group on the a-amine allows for standard SPPS protocols using a

piperidine solution for deprotection. The Boc group on the side chain is stable to these

conditions and can be removed at the end of the synthesis using a strong acid, such as

trifluoroacetic acid (TFA).
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Caption: Incorporation of Fmoc-L-Dap(Boc,Me)-OH in SPPS.

Conclusion

The synthesis of Fmoc-L-Dap(Boc,Me)-OH, while requiring multiple steps, is achievable
through established chemical transformations. The outlined synthetic strategy provides a robust
framework for obtaining this valuable building block for advanced peptide design and drug
discovery. Careful control of reaction conditions and purification at each stage are crucial for
obtaining the final product in high purity. The use of this building block in SPPS opens up
possibilities for creating novel peptides with enhanced therapeutic potential.

« To cite this document: BenchChem. [Synthesis of Fmoc-L-Dap(Boc,Me)-OH: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2954926#synthesis-of-fmoc-I-dap-boc-me-oh-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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